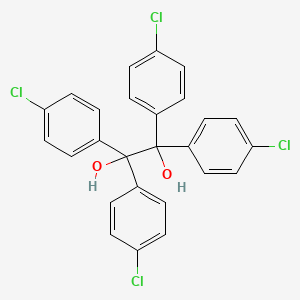
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is a chemical compound characterized by the presence of four chlorophenyl groups attached to an ethane-1,2-diol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups can engage in various binding interactions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of chlorophenyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, leading to different reactivity and applications.
1,1,2,2-Tetrakis(4-bromophenyl)ethane: Bromophenyl groups instead of chlorophenyl, affecting its chemical properties.
Uniqueness: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
5418-23-5 |
|---|---|
Molekularformel |
C26H18Cl4O2 |
Molekulargewicht |
504.2 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H18Cl4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H |
InChI-Schlüssel |
NSEBIZJZPRBGTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
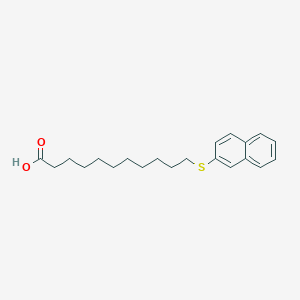

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
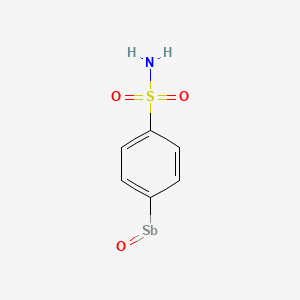

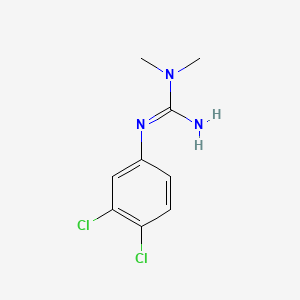
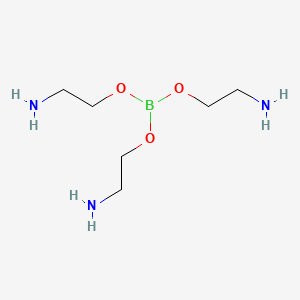
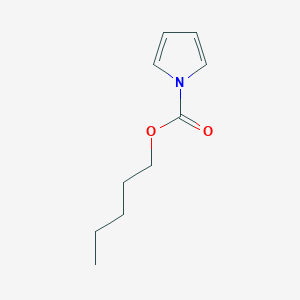
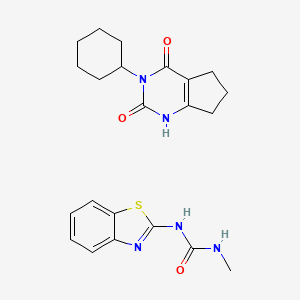
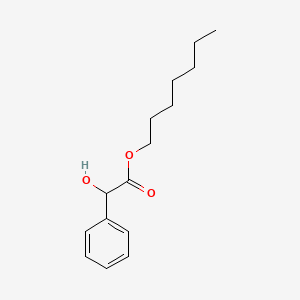
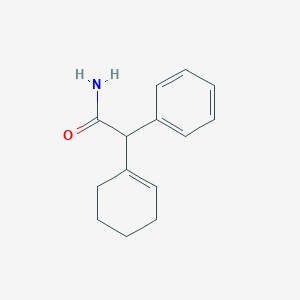
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
